8-オキソグアノシン

概要

説明

8-Oxoguanine (also known as 8-hydroxyguanine, 8-oxo-Gua, or OH8Gua) is one of the most common DNA lesions resulting from reactive oxygen species modifying guanine . It can result in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . In humans, it is primarily repaired by DNA glycosylase OGG1 .

Synthesis Analysis

8-Oxoguanine is formed by the interaction of reactive oxygen species (ROS) with the guanine base in DNA under conditions of oxidative stress . It is one of the most abundant and important lesions since guanine has the lowest redox potential among the four nucleobases .

Molecular Structure Analysis

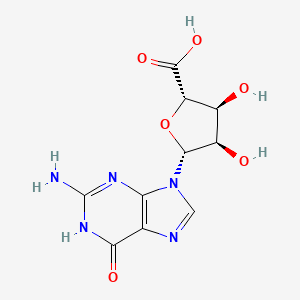

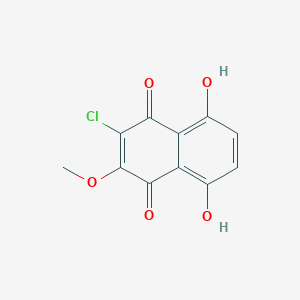

The molecular formula of 8-oxoguanosine is C10H11N5O6, with an average mass of 297.224 Da and a monoisotopic mass of 297.070923 Da .

Physical and Chemical Properties Analysis

8-Oxoguanosine has a density of 2.4±0.1 g/cm3, a boiling point of 595.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.8 mmHg at 25°C .

科学的研究の応用

酸化ストレスのマーカー

8-オキソグアノシンは、細胞における酸化ストレスの重要なマーカーとして機能します。 活性酸素種によってDNAに形成され、高度に突然変異を起こしやすい一般的な酸化DNA損傷と考えられています .

DNA損傷および修復研究

DNA中の8-オキソグアノシンの存在は、DNA損傷および修復機構に関連する研究において重要な要素です。 ヒト8-オキソグアニン-DNAグリコシラーゼ(OGG1)は、その迅速な除去を担当し、DNA修復プロセスの理解と強化のためのターゲットとなっています .

変異原性研究

8-オキソグアノシンは、その変異原性のために、遺伝情報が変化して突然変異を引き起こすプロセスである変異原性に関する研究に使用されています .

塩基対形成の好み分析

8-オキソグアノシンの塩基対形成の好みの研究は、酸化損傷がどのようにDNA構造と安定性に影響を与えるかについての洞察を提供します。 タンパク質を含まないDNAでは、8-オキソdGはアンチよりもシンコンフォメーションをより頻繁に採用し、他の塩基との対形成方法に影響を与えていることが判明しています .

作用機序

Target of Action

Oxoguanosine, also known as 8-oxoguanine, is a product of the oxidation of guanine, one of the four bases in DNA . The primary target of Oxoguanosine is the guanine base in nucleic acids, which is the most susceptible to oxidation . The enzyme that recognizes and interacts with Oxoguanosine is the human 8-oxoguanine-DNA glycosylase (OGG1) .

Mode of Action

Oxoguanosine interacts with its target, the guanine base, by forming an oxidized derivative of guanine . This interaction results in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . The enzyme OGG1 is responsible for the prompt removal of Oxoguanosine from human cells .

Biochemical Pathways

Oxoguanosine affects several biochemical pathways. It is involved in the DNA repair pathways, where it is actively repaired by DNA glycosylase OGG1 . Oxoguanosine in RNA causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .

Pharmacokinetics

It is known that oxoguanosine can be produced directly at the dna and rna levels or at the free nucleotide level, which can be incorporated through dna replication or rna transcription .

Result of Action

The result of Oxoguanosine’s action is the induction of mutations in the genome, specifically G to T and C to A substitutions . These mutations can be deleterious and contribute to various pathologies, including cancer .

Action Environment

The action of Oxoguanosine is influenced by environmental factors such as oxidative stress. Reactive oxygen species, which are continuously generated as byproducts of aerobic metabolism, can increase the production of Oxoguanosine . This increase can overwhelm homeostatic regulation, thereby imposing oxidative stress and leading to various pathogeneses, including tumorigenesis and neurodegenerative disorders .

Safety and Hazards

将来の方向性

8-Oxoguanine has been widely used as a ROS biomarker . It can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription . This highlights the significance of oxidative modification in redox-mediated control of gene expression .

生化学分析

Biochemical Properties

Oxoguanosine plays a crucial role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with DNA glycosylases, such as OGG1 (8-oxoguanine DNA glycosylase), which recognize and excise oxoguanosine from DNA, initiating the base excision repair pathway . Additionally, oxoguanosine can interact with RNA-binding proteins, affecting RNA stability and translation. For example, it has been shown to bind preferentially to certain RNA-binding proteins like IGF2BP1-3 and hnRNPD, while repelling others such as RBM4 .

Cellular Effects

Oxoguanosine has significant effects on various types of cells and cellular processes. In cells, oxoguanosine can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of oxoguanosine in mRNA can lead to errors in translation, resulting in the production of dysfunctional proteins . This can have downstream effects on cellular processes, including cell cycle regulation, apoptosis, and stress responses. In neurodegenerative diseases, elevated levels of oxoguanosine in RNA have been associated with impaired neuronal function and cell death .

Molecular Mechanism

The molecular mechanism of oxoguanosine involves its interaction with biomolecules at the molecular level. Oxoguanosine can form base pairs with adenine instead of cytosine, leading to G-to-T transversions during DNA replication . This mutagenic property is a key factor in its role in carcinogenesis. Additionally, oxoguanosine can inhibit or activate enzymes involved in DNA repair and replication. For example, it can inhibit the activity of DNA polymerases, leading to replication errors and genomic instability . Oxoguanosine can also induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxoguanosine can change over time. Oxoguanosine is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that oxoguanosine can have persistent effects on cellular function, including sustained oxidative stress and chronic inflammation . In vitro and in vivo studies have demonstrated that the accumulation of oxoguanosine in cells can lead to long-term changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of oxoguanosine vary with different dosages in animal models. At low doses, oxoguanosine can induce mild oxidative stress and DNA damage, which can be repaired by cellular mechanisms . At high doses, oxoguanosine can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain concentration of oxoguanosine is required to elicit a measurable biological response . Toxic effects at high doses include increased mutagenesis, impaired organ function, and increased risk of cancer .

Metabolic Pathways

Oxoguanosine is involved in several metabolic pathways, including those related to oxidative stress and DNA repair. It is primarily generated through the oxidation of guanosine by reactive oxygen species . Enzymes such as OGG1 play a crucial role in recognizing and excising oxoguanosine from DNA, facilitating its repair . Additionally, oxoguanosine can affect metabolic flux by altering the levels of metabolites involved in nucleotide synthesis and energy production . It can also interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular metabolism .

Transport and Distribution

Oxoguanosine is transported and distributed within cells and tissues through various mechanisms. It can be transported into cells via nucleoside transporters, such as ENT1 and CNT2 . Once inside the cell, oxoguanosine can be incorporated into DNA and RNA, where it exerts its effects . It can also bind to specific proteins, affecting its localization and accumulation within different cellular compartments . For example, oxoguanosine has been found to accumulate in the mitochondria, where it can contribute to mitochondrial dysfunction and oxidative stress .

Subcellular Localization

The subcellular localization of oxoguanosine can influence its activity and function. Oxoguanosine can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, oxoguanosine can be targeted to the nucleus by nuclear localization signals, where it can affect DNA replication and repair . In the cytoplasm, oxoguanosine can interact with RNA-binding proteins, influencing RNA stability and translation .

特性

IUPAC Name |

(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1,3-5,8,16-17H,(H,19,20)(H3,11,13,14,18)/t3-,4+,5-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAADZNSXOCOCZ-MXSWDONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(=O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141787 | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15596-14-2 | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15596-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B1652579.png)

![1-[(4Ar,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B1652581.png)

![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)

![4-Methyl-5-oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B1652592.png)